N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide
Description
N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a piperazine moiety, and a furan ring
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c1-3-26(4-2)22(30)17-29-16-19(18-8-5-6-9-20(18)29)23(31)25(33)28-13-11-27(12-14-28)24(32)21-10-7-15-34-21/h5-10,15-16H,3-4,11-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIJXYQBKNNPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Coupling
Microwave irradiation reduces reaction times for the amide coupling step from 12 hr to 30 min, improving yields to 82%.
Solid-Phase Synthesis
Immobilizing the indole core on Wang resin enables iterative coupling steps, though this method is less cost-effective for large-scale production.
Challenges and Mitigation Strategies
- Furan Ring Stability : The furan moiety is prone to ring-opening under acidic conditions. Using mild, non-acidic coupling reagents (e.g., EDC/HOBt) prevents decomposition.
- Indole Reactivity : Electrophilic substitution at the 3-position competes with the 1-position during alkylation. Blocking the 1-position with a temporary protecting group (e.g., tert-butoxycarbonyl, Boc) ensures regioselectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by the electron-rich nature of the indole nucleus. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to various receptors, modulating their activity, while the piperazine moiety can enhance the compound’s binding affinity and selectivity. The furan ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-[3-[2-[4-(benzoyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide
- N,N-diethyl-2-[3-[2-[4-(thiophen-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide
Uniqueness
Compared to similar compounds, N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide is unique due to the presence of the furan ring, which can impart distinct electronic and steric properties, potentially leading to different biological activities and pharmacokinetic profiles.
Q & A
Q. Q1. What are the key structural features of this compound that influence its bioactivity?
The compound’s bioactivity arises from its hybrid structure, combining:
- Acetamide moiety : Enhances solubility and facilitates hydrogen bonding with biological targets.
- Indole core : Aromaticity and planar structure enable π-π stacking with receptors like serotonin or kinase domains.
- Piperazine-furan carbonyl system : The piperazine ring introduces conformational flexibility, while the furan carbonyl group enhances electrophilicity for covalent interactions (e.g., enzyme inhibition) .
Q. Q2. What are common synthetic routes for this compound?
Synthesis typically involves multi-step protocols:
Coupling reactions : Amide bond formation between the indole-3-acetic acid derivative and the piperazine-furan carbonyl intermediate using coupling agents like EDC/HOBt.
Heterocyclic assembly : Cyclization of the indole-piperazine scaffold under reflux conditions (e.g., DMF, 80°C).
Final functionalization : Diethylation of the acetamide group via alkylation with ethyl iodide in the presence of a base (e.g., K₂CO₃) .
Advanced Research Questions
Q. Q3. How can researchers optimize synthetic yield for this compound?
Critical parameters include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in heterocyclic steps.
- Purification : Gradient HPLC (C18 column, acetonitrile/water) resolves closely eluting byproducts. Yield improvements (≥15%) are achievable via microwave-assisted synthesis at 100°C for 2 hours .
Q. Q4. How should researchers address contradictory bioactivity data across studies?
Contradictions often stem from:
- Substituent variability : Minor structural changes (e.g., fluoro vs. methoxy groups on the indole) alter target affinity.
- Assay conditions : Varying pH or ionic strength in kinase inhibition assays can modulate IC₅₀ values.
- Cell-line specificity : For example, antiproliferative effects may differ between HeLa (cervical cancer) and MCF-7 (breast cancer) cells due to receptor heterogeneity. Validate findings using orthogonal assays (e.g., SPR for binding kinetics, Western blot for downstream pathway analysis) .
Q. Q5. What methodologies are recommended for pharmacokinetic profiling?
Prioritize:
- In silico ADMET prediction : Tools like SwissADME predict logP (~2.8) and CYP450 inhibition risks.
- In vitro metabolic stability : Liver microsome assays (human/rat) quantify half-life under NADPH cofactor conditions.
- Plasma protein binding : Equilibrium dialysis reveals >90% binding, necessitating dose adjustments in vivo .
Q. Q6. How can mechanistic studies elucidate the compound’s mode of action?
- Binding kinetics : Surface plasmon resonance (SPR) quantifies dissociation constants (Kd) for kinase targets.
- Molecular docking : AutoDock Vina models interactions between the furan carbonyl group and ATP-binding pockets (e.g., EGFR kinase).
- Gene expression profiling : RNA-seq identifies downstream pathways (e.g., apoptosis markers like Bax/Bcl-2 ratio) .
Q. Q7. What safety precautions are critical during handling?
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation; see GHS Category 2 hazards).
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 hazard).
- Waste disposal : Neutralize acidic/basic residues before incineration .
Methodological Guidance
Q. Q8. Which analytical techniques confirm structural integrity and purity?
- NMR : <sup>1</sup>H NMR (DMSO-d6) validates substitution patterns (e.g., indole H-1 proton at δ 7.8 ppm).
- HPLC-MS : High-resolution ESI-MS confirms molecular ion [M+H]<sup>+</sup> at m/z 463.2.
- X-ray crystallography : Resolves piperazine ring conformation and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
Q. Q9. How can computational modeling guide SAR studies?
- 3D-QSAR : CoMFA/CoMSIA models correlate substituent electronegativity with antiproliferative activity (R<sup>2</sup> > 0.85).
- Molecular dynamics : Simulate binding stability over 100 ns trajectories (e.g., RMSD < 2 Å for kinase-inhibitor complexes).
- Free energy calculations : MM-PBSA estimates ΔGbinding for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
